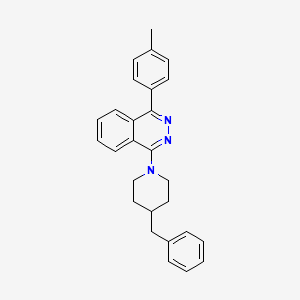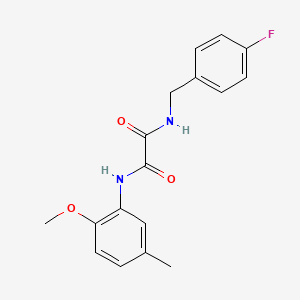
N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with various functional groups, including a 3-chloro-4-methoxyphenyl group, a 4-ethylphenyl group, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition . The other functional groups could be introduced through various organic reactions, but without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring and the various substituents. The 3-chloro-4-methoxyphenyl and 4-ethylphenyl groups are aromatic rings, which could contribute to the compound’s stability and reactivity . The carboxamide group could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The triazole ring is generally stable and unreactive, but the other functional groups could participate in various reactions . For example, the carboxamide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar aromatic rings could affect its solubility, and the molecular weight and structure could influence its melting and boiling points .Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, showing significant antimicrobial activities. These compounds were obtained through various chemical reactions, leading to the creation of substances that were effective against a spectrum of test microorganisms. For example, the study by Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives showing good to moderate antimicrobial activities against tested microbes (Bektaş et al., 2007).
Anticancer and Analgesic Agents
Another significant application involves the synthesis of compounds derived from N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide for potential use as anticancer and analgesic agents. Abu‐Hashem et al. (2020) developed novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines showing high inhibitory activity on COX-2 selectivity and promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Corrosion Inhibition
The derivatives of N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have also been explored as corrosion inhibitors. For instance, Bentiss et al. (2009) investigated the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, achieving inhibition efficiency up to 98% at certain concentrations (Bentiss et al., 2009).
Synthesis and Characterization
Extensive research focuses on the synthesis and structural characterization of N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide derivatives. These studies involve the development of novel synthetic routes, optimization of reaction conditions, and comprehensive analysis of the resulting compounds' properties. For example, Kan (2015) outlined the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through a multi-step process, achieving an 88% yield and characterizing the product using NMR and MS techniques (Kan, 2015).
Safety And Hazards
Future Directions
The study of triazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. This particular compound could be investigated for its biological activity, or it could be used as a building block in the synthesis of more complex molecules .
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-4-13-5-8-15(9-6-13)24-12(2)18(22-23-24)19(25)21-14-7-10-17(26-3)16(20)11-14/h5-11H,4H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBBQICMBQHMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2706438.png)
![ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2706439.png)
![3-((2-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2706440.png)


![(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2706446.png)
![1-allyl-4-(1-(3-(2,3-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2706447.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706449.png)


![8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706454.png)
![3-(4-bromophenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2706456.png)
